
(1R)-(+)-2,10,Camphorsultam
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Overview
Description
(1R)-(+)-2,10,Camphorsultam is a chiral auxiliary derived from camphor. It is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. The compound is known for its high enantiomeric purity and stability, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(+)-2,10,Camphorsultam typically involves the reaction of camphor with sulfamide. The process begins with the oxidation of camphor to camphorquinone, followed by the reaction with sulfamide to form the sultam. The reaction conditions often include the use of solvents like ethanol and pyridine, and reagents such as hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-(+)-2,10,Camphorsultam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone.
Reduction: Reduction reactions can convert it back to camphor.
Substitution: It can participate in nucleophilic substitution reactions, where the sultam group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include camphorquinone, reduced camphor derivatives, and substituted camphor compounds.
Scientific Research Applications
(1R)-(+)-2,10,Camphorsultam has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs with specific chiral properties.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R)-(+)-2,10,Camphorsultam involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through its chiral center, influencing the stereochemistry of the reaction products. This is achieved through the formation of diastereomeric intermediates, which are then selectively converted to the desired enantiomers .
Comparison with Similar Compounds
Similar Compounds
(1R)-(+)-Camphor: A precursor to (1R)-(+)-2,10,Camphorsultam, used in similar applications.
(1R,2S)-(+)-10,2-Camphorsultam: Another chiral auxiliary with similar properties but different stereochemistry.
(1R,4S)-(-)-Camphorquinone: Used in asymmetric synthesis and as a photoinitiator in polymer chemistry.
Uniqueness
This compound is unique due to its high enantiomeric purity and stability, making it a preferred choice in asymmetric synthesis. Its ability to induce chirality with high selectivity sets it apart from other similar compounds.
Properties
IUPAC Name |
(1R)-10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.01,5]decane 4,4-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-11-14(12,13)8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8?,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNBFBNHBGLRO-SFVIPPHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CNS(=O)(=O)C3C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@]13CNS(=O)(=O)C3C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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